molecular formula C22H20ClN5O B2829359 N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide CAS No. 890632-98-1

N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide

Cat. No. B2829359
M. Wt: 405.89
InChI Key: IHQCHCYVCLOMBQ-UHFFFAOYSA-N
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Description

“N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps. In one study, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells . Another study reported the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines .


Molecular Structure Analysis

The molecular structure of “N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide” is complex, with multiple aromatic rings and nitrogen atoms. The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines are complex and involve multiple steps. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide, were synthesized and evaluated for their antitumor activity. One study found that among a new series of these derivatives, one compound showed significant activity against the human breast adenocarcinoma cell line MCF7, demonstrating potential as an antitumor agent (El-Morsy et al., 2017).

Antimicrobial Activity

Research on similar pyrazolo[3,4-d]pyrimidine derivatives has also indicated potential antimicrobial properties. For instance, new heterocycles incorporating an antipyrine moiety have been synthesized and tested for their antimicrobial efficacy, suggesting that these compounds, including those structurally related to N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide, could serve as promising antimicrobial agents (Bondock et al., 2008).

Imaging and Diagnostic Applications

Additionally, pyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), which is implicated in neuroinflammatory processes. Compounds within this chemical class have been radiolabeled for use in positron emission tomography (PET), providing tools for the in vivo imaging of neuroinflammation and potentially aiding in the diagnosis of neurodegenerative diseases (Dollé et al., 2008).

Anti-Inflammatory and Analgesic Activities

Research on pyrazole derivatives, including those with a pyrimidine structure, has revealed compounds with notable anti-inflammatory and analgesic activities. These findings suggest the potential for developing new therapeutic agents for pain and inflammation management from compounds structurally related to N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide (Bondavalli et al., 1992).

Neuroinflammation PET Imaging

A novel series of pyrazolo[1,5-a]pyrimidines closely related to the compound of interest were synthesized and evaluated for their affinity to the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. This research supports the use of such compounds in developing PET radiotracers for in vivo imaging of neuroinflammation, offering potential for early diagnosis and monitoring of neurodegenerative diseases (Damont et al., 2015).

Future Directions

The future directions for research on “N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, pyrazolo[1,5-a]pyrimidines have been studied in the development of new therapies for various diseases .

properties

IUPAC Name

N-[4-[[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c1-13-12-20(26-17-10-8-16(9-11-17)25-15(3)29)28-22(24-13)21(14(2)27-28)18-6-4-5-7-19(18)23/h4-12,26H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQCHCYVCLOMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide

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